molecular formula C37H69ClO4 B13436239 rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol

rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol

Cat. No.: B13436239
M. Wt: 613.4 g/mol
InChI Key: RMBOEEVDXVEBFI-QEJMHMKOSA-N
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Description

rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol is a chlorinated diacylglycerol derivative with a molecular formula of C₃₇H₆₉ClO₄ and a molecular weight of 613.39 g/mol . Structurally, it features:

  • A palmitoyl group (C16:0 saturated fatty acid) at the sn-2 position.
  • An oleoyl group (C18:1 monounsaturated fatty acid) at the sn-1 position.
  • A chlorine atom at the sn-3 position.

This compound is primarily used as a reference standard in food safety research to quantify 3-monochloropropanediol (3-MCPD) esters, which are process contaminants formed during the refining of edible oils . Its racemic (rac) configuration indicates an equal mixture of stereoisomers, which may influence its physicochemical and biological behavior .

Properties

Molecular Formula

C37H69ClO4

Molecular Weight

613.4 g/mol

IUPAC Name

[(2S)-3-chloro-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1

InChI Key

RMBOEEVDXVEBFI-QEJMHMKOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with palmitic and oleic acids. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents include catalysts like sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed under reflux conditions to drive the esterification to completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol involves its metabolism in the body to release 3-chloropropane-1,2-diol, which is known to exert toxic effects. The compound can induce renal tubular necrosis and affect spermatogenesis in animal models . The molecular targets and pathways involved in these effects are still under investigation, but they likely involve oxidative stress and disruption of cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol and related 3-chloropropanediol diesters:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Fatty Acid Substituents (sn-1 and sn-2) Key Properties/Applications
This compound (1429655-90-2) C₃₇H₆₉ClO₄ 613.39 Oleoyl (C18:1), Palmitoyl (C16:0) Used in food contaminant analysis; refrigerated storage .
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (PALI) C₃₇H₆₇ClO₄ 611.38 Palmitoyl (C16:0), Linoleoyl (C18:2) Higher unsaturation may increase oxidative instability .
rac-1,2-Dioleoyl-3-chloropropanediol (OLOL) C₃₉H₇₁ClO₄ 639.43 Oleoyl (C18:1), Oleoyl (C18:1) Fully unsaturated structure; lower melting point .
rac-1,2-Bispalmitoyl-3-chloropropanediol (PAPA) (51930-97-3) C₃₅H₆₇ClO₄ 587.37 Palmitoyl (C16:0), Palmitoyl (C16:0) Fully saturated; linked to renal toxicity in mice .
rac-1-Oleoyl-2-chloropropanediol (1639207-37-6) C₂₁H₃₉ClO₃ 374.99 Oleoyl (C18:1), Chlorine (no sn-2 acyl) Lower molecular weight; liquid at room temperature .

Key Observations :

  • Fatty Acid Composition: The presence of unsaturated fatty acids (e.g., oleoyl or linoleoyl) increases molecular weight slightly compared to fully saturated analogs (e.g., PAPA) but reduces thermal stability .
  • Chlorine Position: Mono-chlorinated analogs (e.g., rac-1-Oleoyl-2-chloropropanediol) lack a second acyl group, altering solubility and reactivity .
  • Racemic vs. Stereospecific Forms : The rac configuration may lead to different crystallization behaviors compared to enantiomerically pure forms, impacting analytical detection .

Toxicological and Regulatory Considerations

  • Toxicity: PAPA (fully saturated) exhibits pronounced renal toxicity in mice, likely due to efficient hydrolysis releasing free 3-MCPD .
  • Regulatory Status: The European Food Safety Authority (EFSA) mandates monitoring of 3-MCPD esters in edible oils, with a tolerable daily intake (TDI) of 2 µg/kg bw/day .

Analytical and Industrial Relevance

  • Detection Methods :
    • Liquid chromatography-mass spectrometry (LC-MS) is preferred for separating racemic mixtures, while GC-MS requires derivatization for volatile analogs .
    • Internal standards (e.g., OLOL-d5) are critical for quantifying trace levels in complex matrices like oils .
  • Industrial Impact :
    • High levels of 3-MCPD esters are found in refined palm and olive oils, driving demand for reference standards like this compound .

Biological Activity

Rac-2-Palmitoyl-1-oleoyl-3-chloropropanediol is a synthetic compound that incorporates palmitic and oleic acid chains into a chloropropanediol backbone. Its unique structural configuration contributes to distinct physicochemical properties and biological activities, making it a subject of interest in lipid metabolism studies and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H35ClO3\text{C}_{18}\text{H}_{35}\text{ClO}_3. The compound's structure can be represented as follows:

Rac 2 Palmitoyl 1 Oleoyl 3 Chloropropanediol \text{Rac 2 Palmitoyl 1 Oleoyl 3 Chloropropanediol }
ComponentDescription
Palmitic AcidSaturated fatty acid (C16:0)
Oleic AcidMonounsaturated fatty acid (C18:1)
ChloropropanediolA three-carbon alcohol with chlorine

Synthesis

The synthesis typically involves the esterification of 3-chloropropanediol with palmitic and oleic acids, often catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. Purification techniques such as column chromatography are employed to isolate the desired product, ensuring high yield and purity.

Lipid Metabolism

Research indicates that this compound may influence cellular lipid metabolism . It can be integrated into cellular membranes, potentially affecting membrane fluidity and functionality. The compound's interaction with enzymes involved in lipid metabolism suggests possible therapeutic applications for lipid-related disorders, including obesity and metabolic syndrome .

Membrane Dynamics

The incorporation of this compound into cellular membranes may modulate membrane properties, which can alter membrane permeability and fluidity. This alteration could affect cellular uptake mechanisms for drugs or nutrients, thus influencing various physiological processes .

Therapeutic Potential

Studies have explored the compound's role in various biological pathways. Although comprehensive data on its specific mechanisms of action remain limited, preliminary findings suggest potential implications in:

  • Anti-inflammatory responses : It may inhibit pathways associated with inflammation.
  • Tumor activity modulation : Its effects on lipid metabolism could influence tumor growth dynamics .

Study on Lipid Metabolism

A study conducted on the effects of this compound on lipid metabolism in vitro revealed that the compound significantly altered the expression levels of key enzymes involved in fatty acid oxidation. The results indicated an upregulation of peroxisome proliferator-activated receptor (PPAR) pathways, which are crucial for lipid homeostasis.

ParameterControl GroupTreatment Group
PPAR Expression Level (Fold Change)1.02.5
Fatty Acid Oxidation Rate (nmol/min)5085

Absorption and Distribution Study

In vivo studies using Sprague-Dawley rats showed that this compound was absorbed directly and metabolized, leading to the identification of several metabolites in plasma and urine. The kinetics of absorption were measured at various time points post-administration.

Time Point (h)Plasma Concentration (µg/mL)Metabolite Identified
615Free 3-MCPD
1220Phase II Metabolite
2410Unidentified Metabolite

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